Superior Caspase-6 Inhibition and 14-3-3/Bad Pathway Preservation vs. Z-VAD-FMK
Boc-D-FMK demonstrates a distinct functional advantage over Z-VAD-FMK in preserving the 14-3-3/Bad signaling pathway integrity. In genistein-induced apoptosis of p815 mastocytoma cells, Boc-D-FMK (50 µM) prevented the reduction of 14-3-3 protein levels and blocked Bad release from 14-3-3, whereas Z-VAD-FMK at equivalent dosage failed to prevent either event [1]. The differential efficacy was directly attributed to Boc-D-FMK's ability to inhibit caspase-6, a capacity that Z-VAD-FMK lacks at standard working concentrations. Co-treatment of Z-VAD-FMK with a caspase-6 specific inhibitor restored apoptosis prevention, confirming that caspase-6 inhibition is the mechanistic basis for Boc-D-FMK's unique activity profile in this pathway [2].
| Evidence Dimension | Prevention of 14-3-3 protein degradation in genistein-induced apoptosis |
|---|---|
| Target Compound Data | Prevented 14-3-3 reduction and Bad release at 50 µM |
| Comparator Or Baseline | Z-VAD-FMK at 50 µM: Failed to prevent 14-3-3 reduction or Bad release |
| Quantified Difference | Qualitative difference: Boc-D-FMK preserved 14-3-3/Bad complex integrity; Z-VAD-FMK did not |
| Conditions | p815 mastocytoma cells; genistein-induced apoptosis; 50 µM inhibitor concentration |
Why This Matters
Researchers studying apoptosis pathways involving caspase-6 or 14-3-3/Bad signaling cannot substitute Z-VAD-FMK for Boc-D-FMK without risking complete loss of pathway inhibition.
- [1] Yoo YH, et al. Exp Mol Med. 2006 Dec;38(6):634-642. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells. View Source
- [2] Yoo YH, et al. Exp Mol Med. 2006 Dec;38(6):634-642. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells. View Source
